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Compound of Interest

Compound Name: 2,3,6-Trifluorophenylacetic acid

Cat. No.: B057496

An In-depth Technical Guide to 2,3,6-
Trifluorophenylacetic Acid

CAS Number: 114152-23-7
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-Trifluorophenylacetic acid,
a key building block in pharmaceutical and chemical synthesis. This document collates
available physicochemical data, outlines synthetic approaches, and discusses its relevance in
medicinal chemistry, with a focus on its role as a synthetic intermediate.

Physicochemical Properties

2,3,6-Trifluorophenylacetic acid is a white to light yellow crystalline solid. Its core
physicochemical properties are summarized in the table below, compiled from various chemical
suppliers and databases.
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Property Value Reference(s)
Molecular Formula CsHsF30:2 [1]
Molecular Weight 190.12 g/mol [1]
Melting Point 111-114 °C
N ) 249.5 °C at 760 mmHg
Boiling Point , [1]
(Predicted)
White to light yellow crystalline
Appearance [2]
powder

Sparingly soluble in water,
Solubility soluble in organic solvents like
methanol and DMSO.

Spectroscopic Data

Detailed spectroscopic data for 2,3,6-Trifluorophenylacetic acid is not readily available in the
public domain. However, based on the analysis of its chemical structure and data from similar
fluorinated phenylacetic acid derivatives, the following spectral characteristics can be
anticipated.

IH NMR:

e Asinglet or multiplet integrating to 2H for the methylene (-CHz-) protons, expected to be in
the range of 3.6-4.0 ppm.

o A complex multiplet pattern for the two aromatic protons, influenced by fluorine-proton
coupling.

o Abroad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which
may be exchangeable with D20.

BC NMR:

» Asignal for the methylene carbon (-CHz-).
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e Asignal for the carboxylic carbon (-COOH) in the range of 170-180 ppm.

e Multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns
significantly affected by the fluorine substituents due to carbon-fluorine coupling (*JCF, 2JCF,
etc.).

Infrared (IR) Spectroscopy:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm~2.

A strong C=0 stretch from the carboxylic acid group, expected around 1700-1740 cm~1.

C-F stretching vibrations, typically in the range of 1100-1400 cm—1.

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2,3,6-
Trifluorophenylacetic acid is not widely published, a common and adaptable method for
preparing trifluorophenylacetic acids involves a two-step process from the corresponding
trifluorobenzene derivative. The following is a representative protocol adapted from the
synthesis of the isomeric 2,4,5-trifluorophenylacetic acid, a key intermediate in the production
of the anti-diabetic drug Sitagliptin.[3][4][5]

Workflow for the Synthesis of Trifluorophenylacetic Acids:

Step 1: Grignard Reaction and Allylation

T Grignard Reagent Formation Allylation Al .
@,2,4 Trlﬂuorobromobenzenea—>[ (Mg, THF) j—> (Allyl Bromide) 1-allyl-2,4,5-trifluorobenzene
|
Step 2: Oxidative Cleavage
OX|dat|ve Cleavage
(RUC|3 NalOs) (2 4,5-Trifluorophenylacetic AcmDJ
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Click to download full resolution via product page
Caption: A general two-step synthesis of trifluorophenylacetic acids.
Experimental Protocol (Adapted for 2,3,6-Trifluorophenylacetic Acid):
Step 1: Synthesis of 1-allyl-2,3,6-trifluorobenzene

» To a solution of 1,2,5-trifluorobenzene in an anhydrous ether solvent such as tetrahydrofuran
(THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added.

e The reaction is initiated, and the mixture is stirred to form the Grignard reagent, 2,3,6-
trifluorophenylmagnesium halide.

» The Grignard reagent solution is then cooled, and an allyl halide, such as allyl bromide, is
added dropwise while maintaining a low temperature.

 After the addition is complete, the reaction is allowed to warm to room temperature and
stirred until the reaction is complete (monitored by TLC or GC-MS).

e The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium
chloride.

» The organic layer is separated, and the aqueous layer is extracted with an organic solvent
(e.g., diethyl ether or ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and the solvent is removed under reduced pressure to yield the crude 1-allyl-2,3,6-
trifluorobenzene.

Step 2: Synthesis of 2,3,6-Trifluorophenylacetic Acid

e The crude 1-allyl-2,3,6-trifluorobenzene is dissolved in a suitable solvent system, such as a
mixture of acetonitrile, water, and an organic co-solvent like carbon tetrachloride or ethyl
acetate.

A catalytic amount of ruthenium(lll) chloride (RuCls) is added to the solution.
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e Sodium periodate (NalOa4) is added portion-wise to the stirred mixture. The reaction is
typically exothermic and may require cooling to maintain a controlled temperature.

e The reaction is stirred at room temperature until the starting material is consumed (monitored
by TLC or GC-MS).

e Upon completion, the reaction mixture is diluted with water and extracted with an organic
solvent.

» The combined organic extracts are washed, dried, and the solvent is evaporated.

e The resulting crude 2,3,6-Trifluorophenylacetic acid can be purified by recrystallization
from a suitable solvent system (e.g., toluene/hexanes) to afford the final product as a
crystalline solid.

Biological Activity and Applications

2,3,6-Trifluorophenylacetic acid is primarily utilized as a versatile building block in the
synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific
biological activity data for this isomer is scarce, its structural motifs are present in various
biologically active compounds.

Role as a Pharmaceutical Intermediate:

The isomeric 2,4,5-trifluorophenylacetic acid is a well-documented key intermediate in the
synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type
2 diabetes.[3][4] The synthesis of Sitagliptin involves the coupling of this trifluorophenylacetic
acid derivative with other reagents to construct the final drug molecule. This highlights the
importance of trifluorophenylacetic acids as precursors to high-value pharmaceutical agents.

Logical Flow from Intermediate to Drug:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2,3,6-Trifluorophenylacetic acid CAS number 114152-
23-7 properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057496#2-3-6-trifluorophenylacetic-acid-cas-number-
114152-23-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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